molecular formula C20H19N3O3S B2693434 (E)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1396890-65-5

(E)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2693434
CAS No.: 1396890-65-5
M. Wt: 381.45
InChI Key: UUJCDZOZEUZXHN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds featuring azetidinone and oxadiazole structures, similar to the compound , have been extensively studied for their antimicrobial properties. Studies reveal that these compounds exhibit significant activity predominantly against Gram-negative bacteria (S. Woulfe & M. Miller, 1985). Furthermore, novel azetidinones synthesized for antimicrobial evaluation showed potent activity against various microbes, underscoring the utility of such compounds in developing new antimicrobial agents (A. Halve, Deepti Bhadauria, & R. Dubey, 2007).

Anticancer Research

The incorporation of oxadiazole and azetidinone motifs into compounds has shown promise in anticancer research. For instance, Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant DNA protective ability against oxidative damage and exhibited cytotoxicity against cancer cell lines, indicating potential for chemotherapy application (M. Gür et al., 2020). Another study highlighted the antiproliferative and antimicrobial properties of Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone compounds, showcasing their efficacy as antimicrobial, antioxidant, antituberculosis, and anticancer agents (Vaijinath A. Verma et al., 2019).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of compounds featuring oxadiazole and azetidinone have been subjects of interest in chemical research. Studies focused on the crystal and molecular structures of oxadiazole derivatives have provided insights into their V-shaped and planar configurations, impacting solid-state molecular packing arrangements and potentially influencing their biological activities (I. Khan et al., 2014).

Properties

IUPAC Name

(E)-1-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-25-17-7-3-2-5-14(17)11-18-21-20(26-22-18)15-12-23(13-15)19(24)9-8-16-6-4-10-27-16/h2-10,15H,11-13H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJCDZOZEUZXHN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.